molecular formula C9H12N2O3 B1195792 4-Amino-3-hydroxyphenylalanine CAS No. 74923-08-3

4-Amino-3-hydroxyphenylalanine

Cat. No. B1195792
CAS RN: 74923-08-3
M. Wt: 196.2 g/mol
InChI Key: XHWPXBNFKWLGJH-ZETCQYMHSA-N
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Description

4-Amino-3-hydroxyphenylalanine is a chemical compound with the molecular formula C9H12N2O3 . It is also known by other names such as 4-Amino-3-hydroxyphenylalanin in German, 4-Amino-3-hydroxyphénylalanine in French, and Phenylalanine, 4-amino-3-hydroxy- . It is a degradation product of phaeomelanin .


Synthesis Analysis

The synthesis of 4-Amino-3-hydroxyphenylalanine can be analyzed using High-Performance Liquid Chromatography (HPLC) on SeQuant® ZIC-HILIC . The conditions for HPLC analysis include a mobile phase of acetonitrile and ammonium acetate, a flow rate of 0.15 mL/min, and detection at 254 nm .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-hydroxyphenylalanine consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 196.203 Da, and the monoisotopic mass is 196.084793 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-hydroxyphenylalanine can be analyzed using HPLC on SeQuant® ZIC-HILIC . The conditions for HPLC analysis include a mobile phase of acetonitrile and ammonium acetate, a flow rate of 0.15 mL/min, and detection at 254 nm .

Scientific Research Applications

  • 4-Amino-3-hydroxyphenylalanine is useful as a specific marker of pheomelanin. It helps in distinguishing between the types of melanin present in hair and can be used for studying pigmentation disorders or in forensic science (Wakamatsu, Ito & Rees, 2002).

  • It plays a role in the degradation pathways of aromatic amino acids like phenylalanine and tyrosine. Understanding these pathways is crucial in the study of metabolic diseases and designing therapeutic interventions (Raju, Kamath & Vaidyanathan, 1988).

  • 4-Amino-3-hydroxyphenylalanine is involved in the action of aromatic amino acid hydroxylases, which are important for neurotransmitter synthesis. This has implications in studying neurological disorders and developing treatments (Teigen et al., 2004).

  • This compound can be used in studying enzyme mechanisms, like the nonheme iron enzyme phenylalanine hydroxylase, which is crucial in the metabolism of phenylalanine (Pavon & Fitzpatrick, 2009).

  • 4-Amino-3-hydroxyphenylalanine has a role in metabolic pathways, which can be significant in understanding and treating metabolic disorders (Maeda & Shindo, 1976).

  • Its involvement in the structure and function of aromatic amino acid hydroxylases has implications for understanding various biochemical processes and potential therapeutic applications (Hufton, Jennings & Cotton, 1995).

properties

IUPAC Name

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPXBNFKWLGJH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996413
Record name 4-Amino-3-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxyphenylalanine

CAS RN

74923-08-3
Record name 4-Amino-3-hydroxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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